

# Comparing the neuroprotective effects of SZRD and its individual components.

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## A Comparative Analysis of the Neuroprotective Effects of Qin-Zhi-Zhu-Dan (QZZD) Formula and Its Individual Components

The Qin-Zhi-Zhu-Dan (QZZD) formula, a traditional Chinese medicine preparation, has demonstrated significant neuroprotective properties in preclinical studies. This guide provides a comparative analysis of the neuroprotective effects of the complete QZZD formula and its individual herbal components: Radix Scutellariae, Fructus Gardeniae, and Pulvis Fellis Suis. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and underlying molecular mechanisms.

## Composition of Qin-Zhi-Zhu-Dan (QZZD) Formula

The QZZD formula is comprised of the following three components, typically in a specific ratio for extraction and administration<sup>[1][2]</sup>:

- Radix Scutellariae (Huang Qin): The dried root of *Scutellaria baicalensis* Georgi.
- Fructus Gardeniae (Zhi Zi): The ripe fruit of *Gardenia jasminoides* J.Ellis.
- Pulvis Fellis Suis (Zhu Dan Fen): Dried bile of *Sus scrofa domestica* Brisson.

## Comparative Neuroprotective Effects: Experimental Data

The following tables summarize the experimental findings on the neuroprotective effects of the QZZD formula and its individual components.

Table 1: In Vivo Neuroprotective Effects

Treatment	Animal Model	Key Findings	Reference
QZZD Formula	APP/PS1 double transgenic mice (Alzheimer's Disease model)	Improved spatial learning and memory; attenuated neuronal death; reduced neuroinflammation.	[1][3][4]
2VO rats (Vascular Dementia model)	Alleviated memory impairment; rescued hippocampal neuronal damage.	[5]	
Radix Scutellariae	Chronic Unpredictable Mild Stress (CUMS) mice (Depression model)	Ameliorated depressive-like behaviors; inhibited neuronal apoptosis; increased neuronal survival and maturation in the hippocampus.	[6][7]
CUMS rats (Depression model)	Improved cognitive impairment; alleviated damage to neurogenesis.	[8]	
Fructus Gardeniae	Chronic cerebral ischemia rats	Improved learning and memory; reduced apoptosis and necrosis in the cortex and hippocampus.	[9]
A $\beta$ <sub>25–35</sub> -injected mice (Alzheimer's Disease model)	Enhanced memory and cognition; protected neurons and cholinergic function; enhanced antioxidant capacity and	[10][11]	

	attenuated neuroinflammation.		
Pulvis Fellis Suis	Ovalbumin-induced asthma mice	Markedly anti-inflammatory effect. (Neuroprotective effects not explicitly detailed in the provided search results).	[12]
TNBS-induced ulcerative colitis mice	Anti-inflammatory effect by reducing up-regulated TNF-α and IL-6 production.	[13]	

Table 2: In Vitro Neuroprotective Effects

Treatment	Cell Model	Key Findings	Reference
Fructus Gardeniae	tBHP-induced PC12 cells	Prevented apoptosis; reduced reactive oxygen species (ROS); regulated Nrf2 expression and phosphorylation of ERK and p38.	[14]

## Experimental Protocols

Below are detailed methodologies for key experiments cited in the research on QZZD and its components.

## Animal Models

- APP/PS1 Double Transgenic Mouse Model of Alzheimer's Disease:

- Procedure: Mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) were used. QZZD was administered, and cognitive functions were assessed using the Morris water maze to evaluate spatial learning and memory.
- Analysis: Western blotting and immunohistochemistry were used to detect the expression of key proteins such as A $\beta$ , IL-6, NF- $\kappa$ Bp65, TNFR1, and p-ERK1/2 in brain tissues. Neuronal death was assessed by histological staining (e.g., Hematoxylin and Eosin - HE staining) of hippocampal sections[1][3][4].
- Two-Vessel Occlusion (2VO) Rat Model of Vascular Dementia:
  - Procedure: The bilateral common carotid arteries of rats were ligated to induce chronic cerebral hypoperfusion. QZZD was administered to the treatment group.
  - Analysis: Cognitive ability was evaluated using the Morris water maze. Pathological changes in the CA1 area of the hippocampus were detected using HE and Nissl staining. Inflammatory factors (IL-1 $\beta$ , TNF- $\alpha$ , IL-4, IL-10) were measured by ELISA, and microglia polarization was detected by immunofluorescence staining[5].

## In Vitro Assays

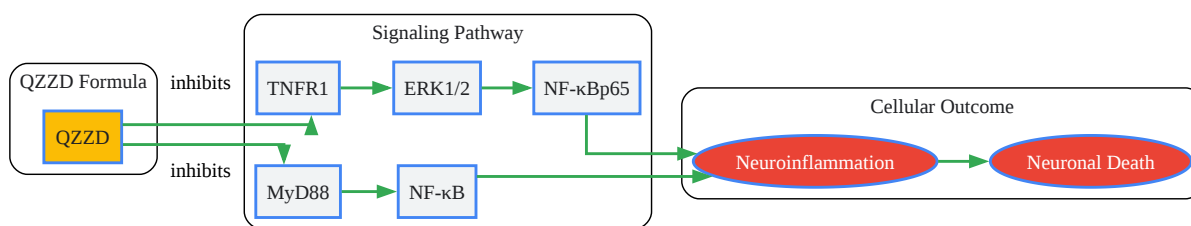
- PC12 Cell Culture and Oxidative Stress Induction:
  - Procedure: PC12 cells were pretreated with Fructus Gardeniae extract and then exposed to tert-butyl hydroperoxide (tBHP) to induce oxidative damage.
  - Analysis: Cell viability was measured using the MTT assay. Apoptosis was determined by the TUNEL assay. Intracellular reactive oxygen species (ROS) were measured using the DCFH-DA assay. Protein expression levels (e.g., Nrf2, ERK, p38) were determined by Western blot analysis[14].

## Signaling Pathways and Mechanisms of Action

The neuroprotective effects of QZZD and its components are mediated through multiple signaling pathways.

## QZZD Formula

The QZZD formula appears to exert its neuroprotective effects primarily through anti-inflammatory mechanisms. One of the key identified pathways is the TNFR1-ERK1/2-NF- $\kappa$ Bp65 signaling pathway. By regulating this pathway, QZZD can reduce neuroinflammation and attenuate neuronal death[1][4][15]. Another identified mechanism involves the modulation of microglia polarization by blocking the MyD88/NF- $\kappa$ B signaling pathway[5].

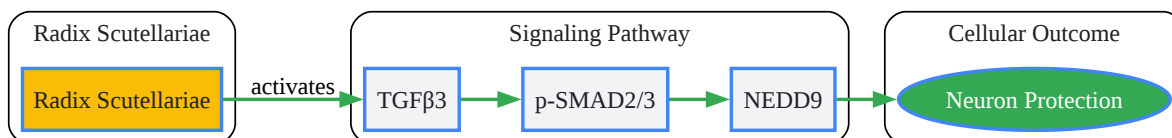


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Caption: QZZD's anti-inflammatory mechanism.

## Radix Scutellariae

Radix Scutellariae has been shown to protect neurons through the TGF $\beta$ 3-Smad2/3-Nedd9 signaling pathway. It reverses the stress-induced decrease in TGF $\beta$ 3, promotes the phosphorylation of SMAD2/3, and increases the expression of the downstream NEDD9 protein[6]. It has also been found to regulate the cAMP/PKA neurogenesis pathway[8].

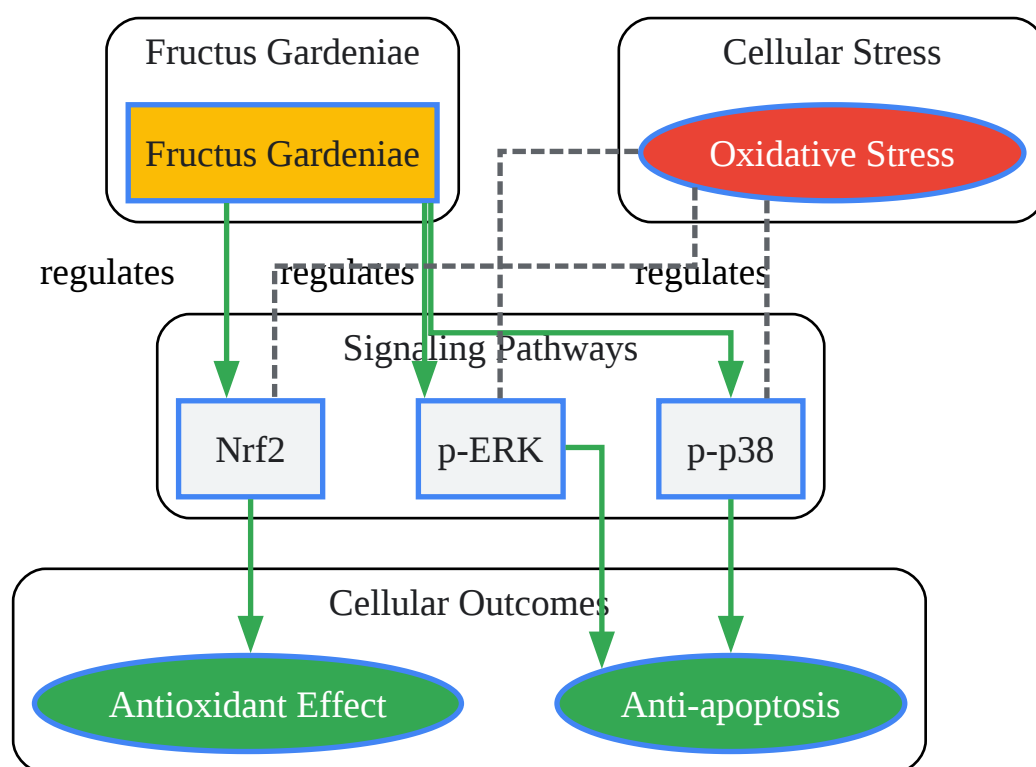


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Caption: Radix Scutellariae's neuroprotective pathway.

## Fructus Gardeniae

The neuroprotective effects of Fructus Gardeniae are associated with its antioxidant and anti-apoptotic properties, mediated by the regulation of Nrf2 expression and the phosphorylation of ERK and p38 MAP kinases[14].



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Caption: Fructus Gardeniae's antioxidant mechanism.

## Conclusion

The Qin-Zhi-Zhu-Dan formula demonstrates significant neuroprotective effects, which appear to be a result of the synergistic actions of its individual components. While Radix Scutellariae and Fructus Gardeniae have well-documented neuroprotective and antioxidant properties, Pulvis Fellis Suis likely contributes through its potent anti-inflammatory effects. The multi-target nature of the QZZD formula, addressing neuroinflammation, oxidative stress, and apoptosis, suggests its potential as a therapeutic agent for neurodegenerative diseases. Further research is

warranted to elucidate the precise synergistic interactions between the components and to validate these preclinical findings in clinical settings.

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